molecular formula C9H8F3IO B14026068 4-Iodo-1-(methoxymethyl)-2-(trifluoromethyl)benzene

4-Iodo-1-(methoxymethyl)-2-(trifluoromethyl)benzene

Katalognummer: B14026068
Molekulargewicht: 316.06 g/mol
InChI-Schlüssel: AQWULAXOYKPSQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-1-(methoxymethyl)-2-(trifluoromethyl)benzene is an organic compound with a complex structure that includes iodine, methoxymethyl, and trifluoromethyl groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-(methoxymethyl)-2-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a benzene derivative followed by the introduction of methoxymethyl and trifluoromethyl groups under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

4-Iodo-1-(methoxymethyl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the iodine atom.

Wissenschaftliche Forschungsanwendungen

4-Iodo-1-(methoxymethyl)-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Iodo-1-(methoxymethyl)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The methoxymethyl group may also play a role in modulating the compound’s solubility and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Iodo-4-(trifluoromethyl)benzene: Similar structure but lacks the methoxymethyl group.

    4-Iodo-2-(trifluoromethyl)aniline: Contains an amino group instead of a methoxymethyl group.

    4-Iodo-1-(trifluoromethyl)benzene: Similar but without the methoxymethyl group.

Uniqueness

4-Iodo-1-(methoxymethyl)-2-(trifluoromethyl)benzene is unique due to the presence of all three functional groups (iodine, methoxymethyl, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H8F3IO

Molekulargewicht

316.06 g/mol

IUPAC-Name

4-iodo-1-(methoxymethyl)-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8F3IO/c1-14-5-6-2-3-7(13)4-8(6)9(10,11)12/h2-4H,5H2,1H3

InChI-Schlüssel

AQWULAXOYKPSQP-UHFFFAOYSA-N

Kanonische SMILES

COCC1=C(C=C(C=C1)I)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.